Tert-butyl 3-(1,2,4-triazol-4-ylmethyl)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(1,2,4-triazol-4-ylmethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C11H18N4O2. It is a derivative of pyrrolidine and triazole, which are both significant in various chemical and biological applications. This compound is often used in synthetic chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(1,2,4-triazol-4-ylmethyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl pyrrolidine-1-carboxylate with 1,2,4-triazole derivatives. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the triazole, followed by nucleophilic substitution with the pyrrolidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(1,2,4-triazol-4-ylmethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Tert-butyl 3-(1,2,4-triazol-4-ylmethyl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of antifungal and antibacterial agents.
Mechanism of Action
The mechanism of action of tert-butyl 3-(1,2,4-triazol-4-ylmethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the pyrrolidine moiety can interact with biological macromolecules, modulating their function and activity .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(2-chloro-1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carboxylate
- Tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazol-2-yl)pyrrolidine-1-carboxylate
Uniqueness
Tert-butyl 3-(1,2,4-triazol-4-ylmethyl)pyrrolidine-1-carboxylate is unique due to its combination of the triazole and pyrrolidine rings, which confer distinct reactivity and binding properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or in catalytic processes .
Properties
CAS No. |
1225218-68-7 |
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Molecular Formula |
C12H20N4O2 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
tert-butyl 3-(1,2,4-triazol-4-ylmethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)16-5-4-10(7-16)6-15-8-13-14-9-15/h8-10H,4-7H2,1-3H3 |
InChI Key |
RKMPDRKAADJZJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CN2C=NN=C2 |
Origin of Product |
United States |
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